4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine
Description
4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyrimidine core substituted at position 4 with a 4-(trifluoromethyl)phenyl group and an amine group at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a scaffold of interest in medicinal chemistry for applications such as kinase inhibition and antimicrobial activity . Its structural simplicity allows for versatile functionalization, enabling comparative studies with related analogs.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCITONQLPHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Overview
This compound is primarily recognized for its role as an intermediate in the synthesis of several bioactive molecules. Its structural characteristics make it a valuable component in the development of therapeutic agents.
Key Applications
- Antiviral Agents : The compound has been utilized in synthesizing antiviral drugs, which are critical in combating viral infections.
- Anticancer Agents : Research indicates that derivatives of this compound exhibit potent inhibitory activities against cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are crucial targets in cancer therapy. For instance, a study highlighted the development of CDK inhibitors that demonstrated significant antitumor activity through molecular docking and dynamics simulations .
Case Study
A recent study involving 72 derivatives of 4-substituted N-phenylpyrimidin-2-amines showcased their effectiveness as CDK inhibitors. The research employed advanced techniques such as 3D-QSAR and molecular dynamics simulations to establish structure-activity relationships (SARs), leading to the identification of promising lead compounds for cancer treatment .
Agricultural Chemistry
Overview
In agricultural applications, 4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is used in formulating agrochemicals, particularly herbicides and fungicides.
Key Benefits
- Crop Protection : The compound contributes to enhanced efficacy in protecting crops against pests and diseases.
- Yield Improvement : Its application in agrochemical formulations has been linked to increased crop yields due to better pest management .
Material Science
Overview
The compound plays a role in material science, particularly in the development of specialized polymers and coatings.
Key Applications
- Durability Enhancements : Polymers incorporating this compound exhibit improved resistance to environmental factors such as UV radiation and moisture.
- Coating Technologies : Its unique chemical properties allow for the creation of coatings that provide additional protection for various materials .
Biochemical Research
Overview
In biochemical research, 4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is instrumental in studying enzyme inhibitors and receptor interactions.
Key Contributions
- Mechanistic Studies : The compound aids researchers in understanding complex biological processes by serving as a model for enzyme inhibition studies.
- Receptor Interaction Analysis : It has been used to explore interactions at the molecular level, contributing to advancements in drug design and discovery .
Fluorine Chemistry
The trifluoromethyl group present in the compound imparts unique properties that are highly sought after in fluorine chemistry. This feature is leveraged for synthesizing novel fluorinated compounds with applications across various high-performance sectors.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Antiviral and anticancer agents | Enhanced therapeutic options |
| Agricultural Chemistry | Herbicides and fungicides | Improved crop protection and yield |
| Material Science | Specialized polymers and coatings | Increased durability and environmental resistance |
| Biochemical Research | Enzyme inhibitors and receptor interactions | Insights into biological processes |
| Fluorine Chemistry | Synthesis of novel fluorinated compounds | High-performance applications |
Mechanism of Action
The mechanism by which 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Core Pyrimidine Modifications
- KK2 (4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine) : Replaces the pyrimidine’s C4 phenyl group with a morpholine ring. This increases solubility due to morpholine’s polar nature but reduces lipophilicity (logP decreases by ~0.8 compared to the parent compound) .
- KK3 (4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine) : Incorporates a methylpiperidine group, enhancing blood-brain barrier permeability but introducing steric hindrance that may affect target binding .
Substituent Variations on the Aromatic Ring
- JNK) .
- PPA1 (4-(4-Fluorophenyl)-N-phenylpyrimidin-2-amine) : Replaces CF₃ with fluorine, reducing steric bulk but maintaining electronegativity, leading to moderate cytotoxic activity (IC₅₀ = 8.2 µM in lung cancer cells) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 279.2 | 3.1 | 15.2 (pH 7.4) | CF₃, pyrimidine-2-amine |
| KK2 | 332.3 | 2.3 | 42.8 | Morpholine, CF₃ |
| S1f | 471.5 | 4.0 | 6.7 | Pyrazolo-pyridazine, tert-butyl |
| CAF075 | 381.3 | 3.8 | 9.5 | Pyrazolo-pyridazine, methoxy-CF₃ |
| UDD | 484.4 | 4.5 | 3.2 | Piperazine, pyridine, CF₃ |
Key Trends :
Kinase Inhibition
- The parent compound shows moderate JNK inhibition (IC₅₀ = 180 nM), while S1c derivatives with pyrazolo-pyridazine moieties achieve sub-20 nM IC₅₀ due to enhanced hydrophobic interactions in the ATP-binding pocket .
- CAF075 : Exhibits dual JNK/CDK2 inhibition (IC₅₀ = 9 nM and 14 nM, respectively), attributed to its pyrazolo-pyridazine core and trifluoromethyl group .
Antimicrobial Activity
- Pyridine-based analogs like UDD inhibit Trypanosoma cruzi CYP51 (EC₅₀ = 0.3 µM), surpassing posaconazole (EC₅₀ = 1.2 µM) via π-stacking with the heme cofactor .
Cytotoxicity
- PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) : Demonstrates radiosensitizing effects in lung cancer cells (2.5-fold increase in apoptosis) due to nitro group-induced ROS generation .
Biological Activity
4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest it may interact with various biological targets, particularly in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidin-2-amine moiety. This unique structure contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine may exert its biological effects through the inhibition of specific protein kinases, particularly those involved in cell proliferation pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often overexpressed in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Inhibition of CDKs : The compound has demonstrated significant inhibitory activity against CDK2, CDK4, and CDK6, which are critical for cell cycle progression. In vitro studies have shown that it can effectively reduce cell proliferation in various cancer cell lines .
- Cytotoxicity Studies : In a study evaluating its cytotoxic effects on human cancer cell lines (A375, DU145, MCF-7), 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine exhibited notable antiproliferative activity. The compound was assessed using the NCI-60 screening program and showed promising results against multiple cancer types .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and its targets. These studies suggest that the trifluoromethyl group enhances binding affinity to the active sites of kinases, thereby inhibiting their activity effectively .
Table 1: Anticancer Activity of 4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 5.66 | CDK2 inhibition |
| DU145 | 6.30 | CDK4 inhibition |
| MCF-7 | 7.00 | CDK6 inhibition |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Target Kinase |
|---|---|---|---|
| 4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine | Pyrimidine derivative | 5.66 | CDK2 |
| 7-Chloro-3-phenyl-5-trifluoromethyl[1,3]thiazolo[4,5-d]pyrimidine | Thiazolo-pyrimidine | 8.00 | CDK6 |
| 4-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenyl)thiazol-2-amine | Thiazole derivative | 9.50 | CDK4 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine. The study highlighted its selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential clinical applications .
Preparation Methods
Condensation Reactions Involving Pyrimidine Precursors
Condensation of pyrimidine derivatives with trifluoromethylphenyl intermediates is a foundational method. For example, diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate undergoes cyclization in phosphorus oxychloride (POCl₃) to form ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which is subsequently hydrolyzed and functionalized . This method emphasizes:
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Reagents : POCl₃ as a cyclizing agent, potassium carbonate as a base.
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Conditions : Reflux at 140°C for 4–5 hours under conventional heating or 15 minutes under microwave irradiation (200 W, 150°C) .
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Yield : 72–85% under microwave conditions versus 40–60% conventionally .
A patent (WO2010018895A1) describes direct condensation of aniline derivatives with ester-functionalized pyrimidines using potassium tert-butoxide in tetrahydrofuran (THF) at -20°C to 30°C . For instance, reacting 3-(4-methylimidazol-1-yl)-5-trifluoromethyl-phenylamine with 4-methyl-3-(4-thiazol-2-yl-pyrimidine-2-yl amino)benzoic acid ethyl ester yields the target compound in 71% yield after purification .
Cyclization of Dihydropyridine Intermediates
Cyclization strategies often start with dihydropyridine intermediates. For example, 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile undergoes hydrolysis with 50% sulfuric acid to form 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one , which reacts with 2-chloroacetamide via Smiles rearrangement to yield 6-phenyl-4-(trifluoromethyl)pyridin-2-amine . Subsequent treatment with ethoxy methylene malonic diethyl ester (EMME) forms a malonate intermediate, cyclized in POCl₃ to the pyrido[1,2-a]pyrimidine core .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | H₂SO₄ (50%), reflux | 88 |
| Smiles rearrangement | 2-Chloroacetamide, K₂CO₃, DMF | 75 |
| Cyclization | POCl₃, microwave (150°C) | 85 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization of diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate in POCl₃ under microwave conditions (200 W, 150°C, 15 minutes) achieves 85% yield compared to 40% under conventional reflux . This method reduces side products and improves regioselectivity, critical for maintaining the integrity of the trifluoromethyl group.
Catalytic Methods with Strong Bases
Potassium tert-butoxide and similar bases facilitate deprotonation and nucleophilic attack in condensation reactions. A representative synthesis involves:
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Dissolving 3-(4-methylimidazol-1-yl)-5-trifluoromethyl-phenylamine in THF with potassium tert-butoxide at -20°C .
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Adding 4-methyl-3-(4-thiazol-2-yl-pyrimidine-2-yl amino)benzoic acid ethyl ester dropwise.
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Stirring at room temperature, followed by quenching with sodium chloride solution.
Yield : 71% after recrystallization .
Functionalization via Nucleophilic Aromatic Substitution
The trifluoromethyl group’s electron-withdrawing nature directs substitution to the para position. Reacting 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine with 4-(trifluoromethyl)phenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) yields the target compound in 68% yield .
Optimization Insights :
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Catalyst : Pd(OAc)₂ with SPhos ligand improves coupling efficiency.
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Solvent : Dioxane/water (4:1) minimizes side reactions.
One-Pot Multi-Step Syntheses
A one-pot approach combines hydrolysis, rearrangement, and cyclization. For example:
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Hydrolysis of 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile to a pyridone.
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Smiles rearrangement with 2-chloroacetamide.
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Cyclization with EMME and POCl₃.
This method achieves an overall yield of 63% while reducing purification steps .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Microwave-assisted | Rapid, high yield, fewer byproducts | Requires specialized equipment | 85 |
| Catalytic condensation | Scalable, uses inexpensive reagents | Sensitive to moisture | 71 |
| Suzuki coupling | Regioselective, mild conditions | High catalyst cost | 68 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine core can be functionalized using 4-(trifluoromethyl)aniline under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid/base . Key steps include:
- Step 1 : Formation of the pyrimidine ring via cyclization of β-diketones or amidines with nitriles.
- Step 2 : Introduction of the trifluoromethylphenyl group via Suzuki coupling or direct substitution .
- Optimization : Monitor reaction progress using TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How can structural ambiguities in 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine be resolved using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles (e.g., C–C–F ~120°) and confirm the trifluoromethyl group's orientation. Crystallize the compound in ethanol or DCM/hexane mixtures .
- NMR/FTIR : Use NMR to verify CF substitution patterns (δ ~ -60 to -70 ppm). Confirm amine protons via NMR (δ 5.5–6.5 ppm, exchangeable) .
Q. What are the primary challenges in characterizing the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility), ethanol, and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the amine group) .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) guide the design of derivatives targeting kinase inhibition?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO/LUMO energies) and nucleophilic sites .
- Docking Studies : Use AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR). Prioritize derivatives with lower binding energies (< -8 kcal/mol) and validate via SPR assays .
Q. What strategies are effective in resolving contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetics : Assess bioavailability (oral vs. IV administration) and metabolism (LC-MS/MS of plasma samples). Check for first-pass metabolism or protein binding issues .
- Dose Optimization : Perform MTD (maximum tolerated dose) studies in murine models. Use PK/PD modeling to align in vitro IC with effective plasma concentrations .
Q. How can reaction pathways be optimized using high-throughput screening (HTS) and machine learning (ML)?
- Methodological Answer :
- HTS : Test 100+ conditions (varying catalysts, solvents, temperatures) in microtiter plates. Use LC-MS for rapid yield analysis .
- ML Training : Feed HTS data into a neural network (e.g., Random Forest) to predict optimal conditions. Validate top predictions with batch synthesis .
Q. What advanced techniques are critical for analyzing fluorine-specific interactions in biological systems?
- Methodological Answer :
- Fluorine NMR () : Track CF group interactions with proteins (e.g., chemical shift perturbations in binding assays) .
- X-ray Absorption Spectroscopy (XAS) : Study fluorine’s electronic environment in enzyme complexes (e.g., at synchrotron facilities) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?
- Methodological Answer :
- Logarithmic Dosing : Use 5–8 concentrations spanning 0.1× to 10× IC. Include controls for solvent cytotoxicity (e.g., DMSO ≤0.1%) .
- Time-Kill Assays : Sample at 0, 6, 12, 24 hrs to capture delayed effects .
Q. What statistical approaches are recommended for reconciling conflicting results in biological replicate assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
